3-Bromo Lidocaine

Vue d'ensemble

Description

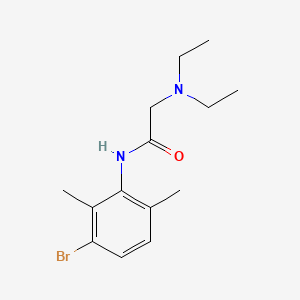

3-Bromo Lidocaine is a chemical compound with the molecular formula C14H21BrN2O. It is a derivative of lidocaine, a well-known local anesthetic. The compound is primarily used as a building block in the synthesis of more complex organic molecules, particularly in the pharmaceutical industry .

Analyse Biochimique

Biochemical Properties

3-Bromo Lidocaine is believed to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

While specific information on this compound is limited, studies on Lidocaine, a related compound, suggest that it can have significant effects on various types of cells and cellular processes . Lidocaine has been shown to inhibit proliferation and induce apoptosis in certain cancer cells

Molecular Mechanism

Studies on Lidocaine have shown that it exerts its effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It’s possible that this compound might have similar mechanisms of action.

Temporal Effects in Laboratory Settings

Studies on Lidocaine have shown changes in its effects over time .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models are yet to be studied. Lidocaine has been used in veterinary practice, and its effects vary with different dosages .

Metabolic Pathways

Lidocaine is known to be metabolized in the liver by the P450 3A4 isoenzyme . It’s possible that this compound might be involved in similar metabolic pathways.

Transport and Distribution

Studies have shown that Lidocaine can be effectively transported into areas of localized pain via direct diffusion .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo Lidocaine typically involves the bromination of lidocaine. The process begins with the preparation of lidocaine, which is synthesized through the reaction of 2,6-dimethylaniline with chloroacetyl chloride, followed by the reaction with diethylamine. The bromination step involves the use of bromine or a bromine-containing reagent under controlled conditions to introduce the bromine atom at the desired position on the aromatic ring .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process .

Analyse Des Réactions Chimiques

Types of Reactions: 3-Bromo Lidocaine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted lidocaine derivatives, while coupling reactions can produce complex biaryl compounds .

Applications De Recherche Scientifique

3-Bromo Lidocaine has several applications in scientific research:

Mécanisme D'action

The mechanism of action of 3-Bromo Lidocaine is similar to that of lidocaine. It acts as a local anesthetic by blocking sodium ion channels in nerve cells. This action prevents the generation and conduction of nerve impulses, leading to a temporary loss of sensation in the targeted area. The bromine substitution may alter the compound’s pharmacokinetic properties, potentially enhancing its efficacy or duration of action .

Comparaison Avec Des Composés Similaires

Lidocaine: The parent compound, widely used as a local anesthetic.

Bupivacaine: Another local anesthetic with a longer duration of action.

Ropivacaine: Known for its lower cardiotoxicity compared to bupivacaine.

Tetracaine: A potent local anesthetic used in ophthalmology and spinal anesthesia.

Uniqueness of 3-Bromo Lidocaine: this compound is unique due to the presence of the bromine atom, which can influence its chemical reactivity and pharmacological properties. This modification can potentially enhance its efficacy as a local anesthetic or provide new avenues for its use in pharmaceutical synthesis .

Activité Biologique

3-Bromo lidocaine is a derivative of lidocaine, a widely used local anesthetic. This compound has gained attention for its potential therapeutic applications and biological activities beyond traditional anesthetic effects. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, toxicity profile, and potential applications in pain management and cancer treatment.

This compound functions primarily as a local anesthetic by blocking voltage-gated sodium channels in neuronal membranes. This action prevents the initiation and propagation of action potentials, leading to a loss of sensation in the targeted area. The introduction of the bromine atom may influence the compound's pharmacokinetics and pharmacodynamics, potentially altering its potency and duration of action compared to standard lidocaine .

Local Anesthetic Activity

Research indicates that this compound exhibits significant local anesthetic activity. In studies conducted on rabbit eyes, it demonstrated higher efficacy than traditional lidocaine at certain concentrations, providing longer durations of anesthesia with reduced toxicity .

Comparative Efficacy Table

| Compound | Local Anesthetic Efficacy | Toxicity Level | Duration of Action |

|---|---|---|---|

| This compound | Higher than Lidocaine | Lower than Lidocaine | Longer than Lidocaine |

| Lidocaine | Standard | Baseline | Standard |

Toxicity Profile

The toxicity profile of this compound has been evaluated in various studies. It was found to have a significantly lower acute toxicity compared to its parent compound, lidocaine. Specifically, the LD50 (lethal dose for 50% of the population) was reported to be approximately 13.75 times lower than that of lidocaine, indicating a safer profile for potential clinical use .

Pain Management Applications

Recent studies have highlighted the anti-pain hypersensitivity effects of this compound. In animal models, it has been shown to reduce hypersensitivity behaviors associated with pain, particularly in diabetic rats where increased pain response was observed . This suggests that this compound may have applications in managing chronic pain conditions.

Cancer Treatment Potential

Emerging research is investigating the role of lidocaine derivatives, including this compound, in cancer treatment. Studies have shown that lidocaine can suppress tumor growth and enhance the efficacy of chemotherapeutic agents by modulating gene expression related to drug resistance . The specific mechanisms involve downregulation of certain transport proteins that contribute to multidrug resistance (MDR) in cancer cells .

Case Studies

- Local Anesthesia Efficacy : In a comparative study involving various local anesthetics, this compound was administered at different concentrations to assess its efficacy and safety profile. Results indicated that it provided effective anesthesia with minimal side effects compared to traditional agents.

- Cancer Cell Studies : In vitro studies involving human choriocarcinoma cells demonstrated that this compound enhanced the sensitivity of these cells to chemotherapeutic agents like 5-fluorouracil (5-FU), suggesting a potential role in combination therapies for cancer treatment .

Propriétés

IUPAC Name |

N-(3-bromo-2,6-dimethylphenyl)-2-(diethylamino)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21BrN2O/c1-5-17(6-2)9-13(18)16-14-10(3)7-8-12(15)11(14)4/h7-8H,5-6,9H2,1-4H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWGUAZBPDHJLDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC(=O)NC1=C(C=CC(=C1C)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90741197 | |

| Record name | N-(3-Bromo-2,6-dimethylphenyl)-N~2~,N~2~-diethylglycinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90741197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1044658-01-6 | |

| Record name | N-(3-Bromo-2,6-dimethylphenyl)-N~2~,N~2~-diethylglycinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90741197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.